molecular formula C5H6ClN3O2S B069703 2-Amino-5-chloropyridine-3-sulfonamide CAS No. 163137-44-8

2-Amino-5-chloropyridine-3-sulfonamide

Cat. No.: B069703
CAS No.: 163137-44-8
M. Wt: 207.64 g/mol
InChI Key: SUXWIRGLOFKIRJ-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine-3-sulfonamide is an organic compound with the molecular formula C5H6ClN3O2S and a molecular weight of 207.64 g/mol It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the chlorination of 2-amino-3-pyridinesulfonamide under controlled conditions to introduce the chlorine atom at the 5-position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, depending on the reagents used.

    Coupling Reactions: The amino group at the 2-position can participate in coupling reactions, such as the formation of amides or ureas.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to modify the sulfonamide group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

2-Amino-5-chloropyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

    Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-5-chloropyridine-3-sulfonamide can be compared with other similar compounds, such as:

    2-Amino-5-bromopyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-Amino-5-fluoropyridine-3-sulfonamide:

    2-Amino-3-pyridinesulfonamide: Lacks the halogen substituent, which can result in different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-amino-5-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXWIRGLOFKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381494
Record name 2-amino-5-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163137-44-8
Record name 2-amino-5-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-pyridine-3-sulfonic acid amide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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